molecular formula C12H8N2O4 B3059333 2-Nitro-4-(pyridin-4-yl)benzoic acid CAS No. 98156-84-4

2-Nitro-4-(pyridin-4-yl)benzoic acid

Cat. No.: B3059333
CAS No.: 98156-84-4
M. Wt: 244.2 g/mol
InChI Key: RXFXRIAOTSQRQN-UHFFFAOYSA-N
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Description

2-Nitro-4-(pyridin-4-yl)benzoic acid is an organic compound that features a nitro group and a pyridine ring attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-4-(pyridin-4-yl)benzoic acid typically involves the nitration of 4-(pyridin-4-yl)benzoic acid. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are carefully controlled to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Nitro-4-(pyridin-4-yl)benzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

    Coupling Reactions: The pyridine ring can engage in coupling reactions with various electrophiles, forming new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Coupling: Palladium-catalyzed cross-coupling reactions using reagents like aryl halides and organometallic compounds.

Major Products Formed

    Reduction: 2-Amino-4-(pyridin-4-yl)benzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Coupling: Biaryl or heteroaryl compounds with extended conjugation.

Scientific Research Applications

2-Nitro-4-(pyridin-4-yl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Nitro-4-(pyridin-4-yl)benzoic acid depends on its specific application. In the context of MOFs, the compound acts as a ligand that coordinates with metal ions to form complex structures. In pharmaceutical research, its mechanism may involve interactions with biological targets such as enzymes or receptors, where the nitro group and pyridine ring play crucial roles in binding and activity.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrobenzoic acid: Lacks the pyridine ring, making it less versatile in coordination chemistry.

    4-(Pyridin-4-yl)benzoic acid: Lacks the nitro group, which reduces its reactivity in certain chemical transformations.

    2-Amino-4-(pyridin-4-yl)benzoic acid: The reduced form of 2-Nitro-4-(pyridin-4-yl)benzoic acid, with different reactivity and applications.

Uniqueness

This compound is unique due to the presence of both a nitro group and a pyridine ring, which confer distinct chemical reactivity and coordination properties. This dual functionality makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-nitro-4-pyridin-4-ylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O4/c15-12(16)10-2-1-9(7-11(10)14(17)18)8-3-5-13-6-4-8/h1-7H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXFXRIAOTSQRQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC=NC=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00542112
Record name 2-Nitro-4-(pyridin-4-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00542112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98156-84-4
Record name 2-Nitro-4-(pyridin-4-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00542112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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